6-(2,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(2,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
Research on related tetrahydropyrimidine diones, such as the work by Rubinov et al. (2008), has delved into the synthesis and chemical properties of N-substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones. These compounds have been shown to undergo reactions with aliphatic carboxylic acid chlorides and aliphatic and aromatic amines, leading to various derivatives with potential applications in organic synthesis and medicinal chemistry Rubinov et al., 2008.
Biological Activity
Krutikov et al. (2022) reported on a series of 6-arylaminopyrimidine-2,4(1H,3H)-diones synthesized via transamination, highlighting the biological activity of these compounds. Specifically, one derivative was identified as an effective endogenous interferon inducer, suggesting potential applications in immunotherapy and antiviral treatments Krutikov et al., 2022.
Spectroscopic and Theoretical Studies
Al-Abdullah et al. (2014) conducted experimental and theoretical studies on the molecular structure and vibrational wavenumbers of related compounds, providing insights into the electronic structure, molecular electrostatic potential, and non-linear optical properties. These findings contribute to a deeper understanding of the chemical and physical properties of tetrahydropyrimidine diones, with implications for material science and pharmaceutical applications Al-Abdullah et al., 2014.
Antimicrobial and Antifungal Activities
Aksinenko et al. (2016) explored the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and assessed their antibacterial and antifungal activities. This research suggests that derivatives of tetrahydropyrimidine diones may possess valuable antimicrobial properties, making them candidates for the development of new antimicrobial agents Aksinenko et al., 2016.
Properties
IUPAC Name |
6-(2,4-difluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(16)5-9(14-11(15)17)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMOQQQMPAGCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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